Cas no 1017396-87-0 (1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one)

1-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a specialized pyrrolidinone derivative featuring a 2-chlorobenzyl substituent and a hydroxymethyl functional group. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, particularly in the development of pharmacologically active molecules. The presence of both chlorophenyl and hydroxymethyl groups enhances its potential as a building block for further functionalization, enabling applications in drug discovery and fine chemical synthesis. Its structural framework offers opportunities for derivatization, making it valuable for exploring structure-activity relationships. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research use.
1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one structure
1017396-87-0 structure
Product Name:1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
CAS No:1017396-87-0
MF:C12H14ClNO2
MW:239.698062419891
CID:5321293
Update Time:2025-06-08

1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)-
    • 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
    • Inchi: 1S/C12H14ClNO2/c13-11-4-2-1-3-10(11)7-14-6-9(8-15)5-12(14)16/h1-4,9,15H,5-8H2
    • InChI Key: FFCSHPJAYHJEPV-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2Cl)CC(CO)CC1=O

1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one Pricemore >>

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Additional information on 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Professional Introduction to Compound with CAS No. 1017396-87-0 and Product Name: 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

The compound identified by the CAS number 1017396-87-0 and the product name 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one represents a significant area of interest in the field of pharmaceutical chemistry. This compound, featuring a pyrrolidinone core structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and hydroxymethyl substituents on the aromatic ring and the pyrrolidinone ring, respectively, suggests a high degree of structural complexity and functionality, which may contribute to its unique pharmacological properties.

In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds for therapeutic applications. Pyrrolidinone derivatives have been extensively studied due to their versatility in biological interactions. The specific arrangement of functional groups in 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one positions it as a promising candidate for further investigation in various pharmacological contexts. The chloro substituent on the aromatic ring can influence electronic properties and metabolic stability, while the hydroxymethyl group introduces potential sites for hydrogen bonding and further derivatization.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has accelerated the discovery process for new drug candidates. The structural features of 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one make it an attractive scaffold for virtual screening and molecular docking studies. These techniques can help identify potential binding modes with target proteins, thereby facilitating the design of more effective therapeutic agents. The compound's ability to interact with biological targets at multiple sites may also contribute to its potential as a multitarget drug candidate.

The synthesis of 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The chloro-substituted benzylmethyl group provides a reactive handle for further functionalization, allowing chemists to explore various derivatives with tailored properties. The hydroxymethyl group on the pyrrolidinone ring can be modified through oxidation or reduction reactions, offering additional pathways for structural diversification.

One of the key areas of research involving this compound is its potential as an intermediate in the synthesis of more complex molecules. The pyrrolidinone core is a common motif in many bioactive natural products and synthetic drugs, making it a valuable building block for medicinal chemists. The presence of both chloro and hydroxymethyl groups provides multiple points for chemical modification, enabling the creation of libraries of compounds with diverse pharmacological profiles.

The pharmacological evaluation of 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has revealed several interesting properties that warrant further investigation. Initial studies suggest that this compound may exhibit moderate affinity for certain enzyme targets, which could be exploited for therapeutic purposes. Additionally, its structural features may contribute to favorable pharmacokinetic properties, such as solubility and metabolic stability.

Another exciting aspect of this compound is its potential application in the development of enzyme inhibitors. The pyrrolidinone ring can serve as a scaffold for designing molecules that interact with enzymes through hydrogen bonding or other non-covalent interactions. The chloro and hydroxymethyl groups can be strategically positioned to optimize binding affinity and selectivity. Such inhibitors could have applications in treating various diseases by modulating enzymatic activity.

The use of modern analytical techniques has also played a crucial role in understanding the behavior of 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one in biological systems. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and interactions. These data are essential for refining synthetic routes and optimizing drug-like properties.

In conclusion, 1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CAS No. 1017396-87-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing novel therapeutic agents that address unmet medical needs.

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